BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of BI-891065: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-891065 is a novel, orally bioavailable, monovalent small molecule mimetic of the Second
Mitochondria-derived Activator of Caspases (SMAC). Developed by Boehringer Ingelheim, it is
an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), a family of proteins often
overexpressed in cancer cells, leading to therapeutic resistance. By mimicking the endogenous
SMAC protein, BI-891065 is designed to restore the natural process of apoptosis in tumor cells,
positioning it as a promising agent in oncology, particularly in combination with other anti-
cancer therapies. This technical guide provides a comprehensive overview of the discovery,
mechanism of action, and preclinical development of BI-891065.

Core Compound Details

BI-891065 is chemically identified as 2-amino-N-(6-ethynylpyridin-2-yl)propanamide.[1] Its
development was part of a focused effort to create potent and selective IAP antagonists.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1192381?utm_src=pdf-interest
https://www.benchchem.com/product/b1192381?utm_src=pdf-body
https://www.benchchem.com/product/b1192381?utm_src=pdf-body
https://www.benchchem.com/product/b1192381?utm_src=pdf-body
https://www.benchchem.com/product/b1192381?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7072318/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value

Chemical Structure 2-amino-N-(6-ethynylpyridin-2-yl)propanamide
Molecular Formula C10H11N3O

Molecular Weight 189.22 g/mol

Class Monovalent SMAC Mimetic

Originator Boehringer Ingelheim

Highest Development Phase Phase | Clinical Trials

Mechanism of Action

BI-891065 functions by targeting the Baculoviral IAP Repeat (BIR) domains of cellular IAP1
(clAP1), cellular IAP2 (clAP2), and X-linked IAP (XIAP), with a preferential selectivity for clAP1
and clAP2.[1][2] The binding of BI-891065 to these IAPs unleashes the apoptotic cascade
through two primary mechanisms:

¢ Induction of clAP1/2 Auto-ubiquitination and Degradation: By binding to the BIR domains of
clAP1 and clAP2, BI-891065 induces a conformational change that triggers their E3 ligase
activity, leading to their auto-ubiquitination and subsequent proteasomal degradation.[3] This
degradation removes the block on caspase activation.

» Activation of the Non-Canonical NF-kB Pathway: The degradation of clAP1/2 leads to the
stabilization of NF-kB-inducing kinase (NIK). This activates the non-canonical NF-kB
pathway, which sensitizes cancer cells to TNFa-induced apoptosis.[3]

The following diagram illustrates the signaling pathway affected by BI-891065.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1192381?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7072318/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12490239/
https://www.benchchem.com/product/b1192381?utm_src=pdf-body
https://www.benchchem.com/product/b1192381?utm_src=pdf-body
https://www.benchchem.com/product/b1192381
https://www.benchchem.com/product/b1192381
https://www.benchchem.com/product/b1192381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Caption: Signaling pathway of BI-891065 leading to apoptosis.
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Preclinical Data
In Vitro Activity

BI-891065 has demonstrated potent binding to IAP proteins. The half-maximal inhibitory
concentrations (IC50) for the BIR3 domains of clAP1, clAP2, and XIAP are summarized below.

[1]

Target IC50 (nM)
clAP1 15

ClAP2 4.6

XIAP >1000

A comprehensive screening of over 246 cancer cell lines revealed that BI-891065 has modest
single-agent activity.[4][5] However, its efficacy is significantly enhanced in the presence of
TNF-a. In a panel of 56 colorectal cancer cell lines, 5% were sensitive to BI-891065 alone,
which increased to 21% with the addition of TNF-a.[4][5]

In Vivo Efficacy

Preclinical in vivo studies have primarily focused on the combination of BI-891065 with other
anti-cancer agents. In a Pan02 pancreatic cancer syngeneic mouse model, the combination of
BI-891065 with an anti-PD-1 antibody led to the eradication of tumors.[2]

Significant synergy has also been observed in combination with the BET inhibitor Bl 894999. In
vivo studies in pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC)
xenograft models demonstrated superior tumor growth inhibition (TGI) for the combination
compared to either agent alone.
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Tumor Growth Inhibition

Model Treatment

(TGI)
BxPC3 Pancreas Xenograft Bl 891065 (50 mg/kg) 22%
Bl 894999 (2 mg/kg) 70%
Combination 96%

Pan02 Pancreas Syngeneic

Bl 891065 (50 mg/kg)

9%

Bl 894999 (4 mg/kg)

30%

Combination

92%

Experimental Protocols

IAP Binding Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)

Objective: To determine the in vitro potency of BI-891065 in binding to the BIR3 domains of

clAP1, clAP2, and XIAP.

Methodology:

Recombinant human His-tagged BIR3 domains of clAP1, clAP2, and XIAP are used.

o Afluorescently labeled SMAC-derived peptide is used as a tracer.

e The assay is performed in a 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES
pH 7.5, 100 mM NacCl, 0.05% BSA, 1 mM DTT).

» Serial dilutions of BI-891065 are incubated with the respective BIR3 domain and the tracer.

e The HTRF signal is measured on a compatible plate reader after an incubation period (e.g.,

1 hour at room temperature).

e The IC50 values are calculated from the dose-response curves using a four-parameter

logistic fit.
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Pan-Cancer Cell Line Proliferation Assay

Objective: To assess the anti-proliferative activity of BI-891065 across a large panel of human

cancer cell lines.

Methodology:

A panel of 246 human cancer cell lines is seeded in 384-well plates.

Cells are treated with a concentration range of BI-891065, both as a single agent and in
combination with a fixed concentration of TNF-a.

After a 72-hour incubation period, cell viability is assessed using a high-content screening
platform (e.g., measuring ATP content with CellTiter-Glo®).

The percentage of sensitive cell lines is determined based on a predefined viability
threshold.

Genome-Wide CRISPR/Cas9 Sensitizer Screen

Objective: To identify genetic determinants of sensitivity to BI-891065.

Methodology:

A cancer cell line of interest is transduced with a genome-wide lentiviral SQRNA library.

The transduced cell population is treated with a sub-lethal dose of BI-891065 in the
presence of TNF-a.

Genomic DNA is extracted from the surviving and control cell populations.
The sgRNA sequences are amplified by PCR and quantified by next-generation sequencing.

Genes whose knockout leads to either sensitization or resistance to treatment are identified
by comparing the sgRNA abundance between the treated and control groups.

The following diagram outlines the workflow for the CRISPR/Cas9 screen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

